2,2,5,5-Tetramethylhexane

描述

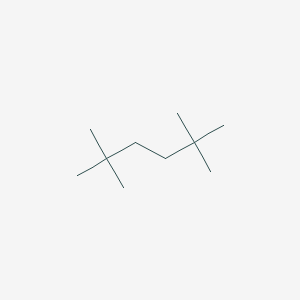

Structure

3D Structure

属性

IUPAC Name |

2,2,5,5-tetramethylhexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22/c1-9(2,3)7-8-10(4,5)6/h7-8H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXQDUXXBVMMIKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CCC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90147918 | |

| Record name | 2,2,5,5-Tetramethylhexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90147918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vapor Pressure |

8.74 [mmHg] | |

| Record name | 2,2,5,5-Tetramethylhexane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14611 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1071-81-4 | |

| Record name | 2,2,5,5-Tetramethylhexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1071-81-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,5,5-Tetramethylhexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001071814 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2,5,5-Tetramethylhexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90147918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,5,5-tetramethylhexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.725 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2,5,5-TETRAMETHYLHEXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9XW4Y67HTR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2,2,5,5-Tetramethylhexane physical properties

An In-depth Technical Guide on the Physical Properties of 2,2,5,5-Tetramethylhexane

This technical guide provides a comprehensive overview of the core physical properties of this compound, tailored for researchers, scientists, and professionals in drug development. The document summarizes key quantitative data, details relevant experimental protocols, and includes visualizations for experimental workflows and logical relationships.

Core Physical Properties

This compound, also known as bineopentyl, is a branched-chain alkane with the chemical formula C10H22.[1][2][3] Its highly branched structure influences its physical characteristics, distinguishing it from its straight-chain isomer, n-decane.

Data Presentation

The quantitative physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Units | Conditions | Citations |

| Molecular Formula | C10H22 | - | - | [1][4][5] |

| Molecular Weight | 142.28 | g/mol | - | [1][3][6] |

| Melting Point | -12.6 | °C | - | [4][7][8] |

| Boiling Point | 137.4 - 138.8 | °C | at 760 mmHg | [4][6][7][8] |

| Density | 0.715 - 0.734 | g/cm³ | at 20°C | [4][6][7][8] |

| Refractive Index (nD) | 1.4032 - 1.413 | - | at 20°C | [4][6][7][8] |

| Vapor Pressure | 8.24 - 8.74 | mmHg | at 25°C | [4][6][8][9] |

| Flash Point | 31.6 | °C | - | [4][6][8] |

| Henry's Law Constant (kH) | 0.00018 | mol/(kg·bar) | at 298.15 K | [2] |

| Octanol/Water Partition Coeff. (logP) | 3.86 - 5.29 | - | Estimated | [4][8][9] |

Experimental Protocols

The determination of the physical properties listed above involves standardized laboratory procedures. Below are detailed methodologies for key experiments.

Melting Point Determination (Capillary Method)

The melting point, recorded as a range, is a key indicator of a substance's purity.[10] Impurities typically cause a depression of the melting point and a broadening of the melting range.[11]

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry this compound (after freezing) is packed into a capillary tube to a height of 2-3 mm.[12] The tube is tapped to ensure dense packing.[11][12]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or Thiele tube, attached to a thermometer. The sample should be aligned with the thermometer bulb.[13]

-

Heating: The apparatus is heated rapidly to a temperature approximately 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to ensure thermal equilibrium.

-

Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid crystal disappears is recorded as the end of the range.[10][13] For accurate results, at least two careful determinations are recommended.

Boiling Point Determination (Thiele Tube Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[14] It is a crucial property for identification and assessing purity.[10][15]

Methodology:

-

Sample Preparation: A small glass vial (e.g., a Durham tube) is filled approximately half-full with liquid this compound (about 0.5 mL).[16]

-

Apparatus Setup: A capillary tube, sealed at one end, is inverted and placed (open end down) into the vial containing the sample. The vial is then attached to a thermometer with a rubber band, ensuring the sample is level with the thermometer bulb.[16]

-

Heating: The entire assembly is placed in a Thiele tube containing mineral oil, which provides uniform heating.[16] The side arm of the Thiele tube is heated gently with a microburner.

-

Observation and Recording: As the temperature rises, air trapped in the capillary tube will bubble out. The heating continues until a rapid and continuous stream of bubbles emerges from the capillary tube, indicating the liquid has surpassed its boiling point.[16] The heat is then removed. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.[15]

References

- 1. This compound | C10H22 | CID 14067 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Hexane, 2,2,5,5-tetramethyl- [webbook.nist.gov]

- 3. GSRS [precision.fda.gov]

- 4. Page loading... [guidechem.com]

- 5. Page loading... [guidechem.com]

- 6. echemi.com [echemi.com]

- 7. This compound CAS#: 1071-81-4 [m.chemicalbook.com]

- 8. lookchem.com [lookchem.com]

- 9. 2,2,5,5-tetramethyl hexane, 1071-81-4 [thegoodscentscompany.com]

- 10. alnoor.edu.iq [alnoor.edu.iq]

- 11. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. Video: Boiling Points - Concept [jove.com]

- 16. chem.libretexts.org [chem.libretexts.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical Structure and Bonding of 2,2,5,5-Tetramethylhexane

This technical guide provides a comprehensive overview of the chemical structure, bonding, and physicochemical properties of this compound. The information is curated for professionals in research and development who require detailed molecular data.

Chemical Identity and Nomenclature

This compound is a branched-chain alkane with the molecular formula C₁₀H₂₂.[1][2][3][4][5][6][7] It is also known by its synonym, bineopentyl.[2][3][6][7] This saturated hydrocarbon is a structural isomer of decane. Its highly branched and symmetrical structure imparts specific physical and chemical properties that are of interest in various chemical applications.

Key Identifiers:

-

IUPAC Name: this compound[2]

-

SMILES: CC(C)(C)CCC(C)(C)C[2]

-

InChI: InChI=1S/C10H22/c1-9(2,3)7-8-10(4,5)6/h7-8H2,1-6H3[2][3][5][6][7]

Molecular Structure and Bonding

The molecular structure of this compound is characterized by a hexane backbone with two pairs of methyl groups attached to the second and fifth carbon atoms. This substitution results in two quaternary carbon centers.

The bonding within the molecule consists exclusively of single covalent bonds (sigma bonds). All carbon atoms in the structure are sp³ hybridized, leading to a tetrahedral geometry around each carbon atom.[8] The ideal bond angles for sp³ hybridized carbons are approximately 109.5°.[8][9][10] However, due to steric hindrance from the bulky tert-butyl groups at each end of the central C-C bond, some deviation from the ideal tetrahedral angles is expected, particularly around the C2-C3 and C4-C5 bonds. The C-C and C-H bond lengths are typical for alkanes.

Diagram: Chemical Structure of this compound

Caption: 2D representation of the this compound structure.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference(s) |

| Molecular Weight | 142.28 g/mol | [1][2][3] |

| Melting Point | -12.6 °C | [1][4] |

| Boiling Point | 138.8 °C at 760 mmHg | [1] |

| Density | 0.734 g/cm³ | [1] |

| Refractive Index | 1.413 | [1] |

| Vapor Pressure | 8.24 mmHg at 25 °C | [1] |

| Flash Point | 31.6 °C | [1] |

| LogP | 3.85880 | [1] |

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are outlined below.

The Wurtz reaction is a suitable method for the synthesis of symmetrical alkanes like this compound.[11] The reaction involves the coupling of two alkyl halides in the presence of sodium metal in a dry ether solvent. For the synthesis of this compound, a suitable starting material is 1-chloro-2,2-dimethylpropane (neopentyl chloride).

Protocol:

-

Apparatus Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer. The entire apparatus must be thoroughly dried to prevent side reactions with the sodium metal. An inert atmosphere (e.g., nitrogen or argon) is maintained throughout the reaction.

-

Reaction Mixture: Small pieces of sodium metal are added to the flask containing anhydrous diethyl ether.

-

Addition of Alkyl Halide: 1-chloro-2,2-dimethylpropane is added dropwise from the dropping funnel to the stirred suspension of sodium in ether. The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux.

-

Reaction Time: After the addition is complete, the reaction mixture is refluxed for several hours to ensure complete reaction.

-

Workup: After cooling, the excess sodium is carefully quenched by the slow addition of ethanol. Water is then added to dissolve the sodium chloride formed.

-

Extraction and Purification: The organic layer is separated, washed with water, dried over an anhydrous drying agent (e.g., MgSO₄), and the solvent is removed by distillation. The resulting crude product is then purified by fractional distillation to yield pure this compound.

Diagram: Synthesis Workflow for this compound

Caption: A logical workflow for the synthesis of this compound.

The identity and purity of the synthesized this compound can be confirmed using various spectroscopic and chromatographic methods.

4.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Due to the high degree of symmetry in the molecule, the ¹H NMR spectrum is expected to be relatively simple. The protons of the four equivalent methyl groups would give rise to a single sharp singlet, and the four equivalent methylene protons on the hexane backbone would produce another singlet.

-

¹³C NMR: The ¹³C NMR spectrum would show distinct signals for the different carbon environments: one signal for the methyl carbons, one for the quaternary carbons, and one for the methylene carbons.

4.2.2 Mass Spectrometry (MS)

Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of the molecule. The electron ionization mass spectrum of this compound would likely show a molecular ion peak (M⁺) at m/z 142.[7] Characteristic fragmentation would involve the loss of methyl and larger alkyl groups.

4.2.3 Infrared (IR) Spectroscopy

The IR spectrum of this compound will show characteristic absorption bands for C-H stretching and bending vibrations typical of alkanes. The absence of absorption bands for other functional groups (e.g., C=O, O-H) would confirm the purity of the alkane. The NIST Chemistry WebBook provides access to the gas-phase IR spectrum of this compound.[6]

4.2.4 Gas Chromatography (GC)

Gas chromatography is an effective technique for assessing the purity of the volatile this compound. A single peak in the chromatogram would indicate a high degree of purity. The retention time can also be used for identification when compared to a known standard.

Applications in Research and Drug Development

While this compound itself may not have direct pharmaceutical applications, its rigid and well-defined structure makes it a useful non-polar solvent or a reference compound in various research settings. Its derivatives, such as this compound-1,6-diol, could serve as building blocks in the synthesis of more complex molecules with potential biological activity.[12] The steric hindrance provided by the tert-butyl groups can be exploited to influence the reactivity and conformation of larger molecules in which this structural motif is incorporated.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | C10H22 | CID 14067 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Hexane, 2,2,5,5-tetramethyl- [webbook.nist.gov]

- 4. echemi.com [echemi.com]

- 5. This compound - Wikidata [wikidata.org]

- 6. Hexane, 2,2,5,5-tetramethyl- [webbook.nist.gov]

- 7. Hexane, 2,2,5,5-tetramethyl- [webbook.nist.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. m.youtube.com [m.youtube.com]

- 10. byjus.com [byjus.com]

- 11. allen.in [allen.in]

- 12. This compound-1,6-diol | C10H22O2 | CID 19800392 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2,2,5,5-Tetramethylhexane

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,5,5-Tetramethylhexane is a highly branched, saturated aliphatic hydrocarbon. Its unique structure, characterized by two quaternary carbon atoms, imparts specific physical and chemical properties that make it a subject of interest in various scientific and industrial applications. This technical guide provides a comprehensive overview of this compound, including its chemical identity, physical properties, synthesis, and analytical methodologies.

Chemical Identity and Synonyms

The definitive identifier for this compound is its CAS (Chemical Abstracts Service) Registry Number.

| Identifier | Value |

| CAS Number | 1071-81-4 [1][2][3] |

| Molecular Formula | C10H22[1][3] |

| IUPAC Name | This compound[4] |

This compound is also known by several synonyms, which are often encountered in chemical literature and commercial listings.

| Common Synonyms |

| Bineopentyl[1][3][4] |

| Hexane, 2,2,5,5-tetramethyl-[1][3][4] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are critical for its handling, application, and analysis.

| Property | Value | Reference |

| Molecular Weight | 142.28 g/mol | [1][4] |

| Boiling Point | 138.8 °C at 760 mmHg | [1][5] |

| Melting Point | -12.6 °C | [1][5] |

| Density | 0.734 g/cm³ | [1][5] |

| Vapor Pressure | 8.24 mmHg at 25°C | [1][5] |

| Flash Point | 31.6 °C | [1][5] |

| Refractive Index | 1.4032 | [1] |

| LogP (Octanol/Water Partition Coefficient) | 3.85880 | [1][5] |

| EINECS Number | 213-996-9 | [1][6][4] |

Synthesis of this compound

A primary method for the synthesis of this compound is the Wurtz reaction. This reaction involves the coupling of two alkyl halides in the presence of sodium metal and dry ether to form a new carbon-carbon bond, resulting in a higher alkane.

Experimental Protocol: Wurtz Reaction

The synthesis of this compound via the Wurtz reaction typically involves the following steps:

-

Reactant Preparation : The starting material is an appropriate alkyl halide, such as 1-chloro-2,2-dimethylpropane (neopentyl chloride).

-

Reaction Setup : The reaction is conducted in a moisture-free environment, typically under an inert atmosphere (e.g., nitrogen or argon), using dry ether as the solvent.

-

Execution : Sodium metal is added to the dry ether. The alkyl halide is then added dropwise to the suspension. The reaction is exothermic and may require cooling to maintain a controlled temperature.

-

Workup and Purification : After the reaction is complete, the mixture is carefully quenched, typically with ethanol followed by water, to destroy any unreacted sodium. The organic layer is then separated, washed, dried, and purified. Purification is commonly achieved through fractional distillation to isolate the this compound from byproducts and unreacted starting materials.

The following diagram illustrates the logical workflow of the Wurtz reaction for the synthesis of this compound.

Caption: Workflow for the synthesis of this compound via the Wurtz reaction.

Analytical Methodology: Gas Chromatography (GC)

Gas chromatography is a highly effective technique for the analysis and purity assessment of volatile compounds like this compound.

Experimental Protocol: GC Analysis

A typical GC protocol for the analysis of this compound would involve the following:

-

Sample Preparation : A dilute solution of the this compound sample is prepared in a volatile solvent (e.g., hexane or pentane).

-

Instrumentation : A gas chromatograph equipped with a flame ionization detector (FID) is commonly used. A non-polar capillary column (e.g., DB-1 or equivalent) is suitable for separating alkanes based on their boiling points.

-

GC Conditions :

-

Injector Temperature : Set to a temperature that ensures rapid volatilization of the sample without degradation (e.g., 250 °C).

-

Oven Temperature Program : A temperature program is employed to separate components with different boiling points. For example, an initial temperature of 50 °C held for 2 minutes, followed by a ramp of 10 °C/minute to 200 °C.

-

Detector Temperature : Set higher than the final oven temperature to prevent condensation (e.g., 280 °C).

-

Carrier Gas : Helium or hydrogen at a constant flow rate.

-

-

Data Analysis : The retention time of the peak corresponding to this compound is used for identification by comparison with a standard. The peak area is used to determine the purity or concentration of the compound.

The following diagram outlines the logical steps in a typical gas chromatography analysis workflow.

Caption: Logical workflow for the analysis of this compound using gas chromatography.

Applications

This compound is primarily used in industrial and scientific research settings.[7] Its properties make it suitable for use as a non-polar solvent and as a component in fuel studies due to its highly branched structure, which can influence combustion properties. It also serves as a reference compound in analytical techniques such as gas chromatography and mass spectrometry.

Safety and Handling

As with any chemical, proper safety precautions should be observed when handling this compound. It is a flammable liquid and should be handled in a well-ventilated area, away from ignition sources. Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS).

References

Spectroscopic Analysis of 2,2,5,5-Tetramethylhexane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the branched alkane 2,2,5,5-tetramethylhexane (C₁₀H₂₂). The information detailed herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, is essential for the structural elucidation and characterization of this compound.

Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Spectral Data

Due to the high symmetry of the this compound molecule, the ¹H NMR spectrum is predicted to be very simple.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~0.86 | Singlet | 18H | Methyl Protons (-CH₃) |

| ~1.15 | Singlet | 4H | Methylene Protons (-CH₂-) |

Note: Data is predicted and should be confirmed by experimental analysis.

Table 2: Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum also reflects the molecule's symmetry, showing only three distinct signals.

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| ~30.0 | Quaternary | C2, C5 |

| ~31.0 | Primary | Methyl Carbons (-CH₃) |

| ~40.0 | Secondary | Methylene Carbons (-CH₂-) |

Note: Data is predicted and should be confirmed by experimental analysis.

Table 3: Infrared (IR) Spectroscopy Peak List

The IR spectrum of this compound is characteristic of a simple alkane, dominated by C-H stretching and bending vibrations.[1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2950 - 2850 | Strong | C-H Stretch (sp³ hybridized) |

| 1470 - 1450 | Medium | C-H Bend (Scissoring) |

| 1385 - 1365 | Medium | C-H Bend (Methyl Rock) |

| ~720 | Weak | C-H Rock (in long chains) |

Data sourced from the NIST Chemistry WebBook.

Table 4: Mass Spectrometry (MS) Data

The electron ionization mass spectrum of this compound is characterized by extensive fragmentation, with a very weak or absent molecular ion peak.

| m/z | Relative Intensity | Assignment |

| 57 | 100 (Base Peak) | [C₄H₉]⁺ (tert-butyl cation) |

| 41 | High | [C₃H₅]⁺ (allyl cation) |

| 29 | Medium | [C₂H₅]⁺ (ethyl cation) |

| 142 | Very Low / Absent | [C₁₀H₂₂]⁺ (Molecular Ion) |

Data sourced from the NIST Chemistry WebBook.

Experimental Protocols

The following are generalized, yet detailed, experimental protocols for obtaining the spectroscopic data for a liquid alkane such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Ensure the this compound sample is of high purity.

-

For ¹H NMR, prepare a solution of approximately 5-25 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).[2]

-

For ¹³C NMR, a more concentrated solution of 50-100 mg in 0.6-0.7 mL of the deuterated solvent is recommended due to the lower natural abundance of the ¹³C isotope.[2]

-

Filter the solution through a pipette with a small cotton or glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution for chemical shift referencing (δ = 0.00 ppm).

2. Data Acquisition:

-

The NMR spectra should be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

For ¹H NMR:

-

Use a standard single-pulse experiment.

-

Set the spectral width to cover a range of approximately -1 to 12 ppm.

-

Acquisition time is typically 2-4 seconds with a relaxation delay of 1-5 seconds.

-

Acquire 8-16 scans for a sample of sufficient concentration.

-

-

For ¹³C NMR:

-

Use a proton-decoupled pulse sequence.

-

Set the spectral width to cover a range of approximately 0 to 220 ppm.

-

Acquisition time is typically 1-2 seconds with a relaxation delay of 2-5 seconds.

-

A higher number of scans (128-1024) is necessary due to the low natural abundance of ¹³C.

-

3. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase and baseline correct the resulting spectrum.

-

Calibrate the chemical shift axis using the TMS signal.

Infrared (IR) Spectroscopy

1. Sample Preparation:

-

For a neat liquid sample like this compound, no special preparation is required.

-

Ensure the sample is free of water and other impurities.

2. Data Acquisition:

-

Place one to two drops of the neat liquid sample onto the center of a clean, dry salt plate (e.g., NaCl or KBr).

-

Place a second salt plate on top of the first to create a thin liquid film between the plates.

-

Mount the sandwiched plates in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty spectrometer.

-

Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

3. Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the significant absorption peaks.

Mass Spectrometry (MS)

1. Sample Introduction:

-

For a volatile liquid like this compound, direct injection or infusion into the ion source is appropriate.

-

Alternatively, the sample can be introduced via a gas chromatograph (GC-MS) for separation from any potential impurities.

2. Ionization:

-

Electron Ionization (EI) is the standard method for alkanes.

-

The sample molecules in the gas phase are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[3]

3. Mass Analysis:

-

The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight).

-

The analyzer separates the ions based on their mass-to-charge ratio (m/z).

4. Detection:

-

An electron multiplier or similar detector records the abundance of each ion.

-

The resulting data is plotted as a mass spectrum, showing the relative abundance of each fragment ion.

Mandatory Visualizations

Caption: Workflow of Spectroscopic Analysis for Structural Elucidation.

Caption: Primary Fragmentation Pathway in Mass Spectrometry.

References

2,2,5,5-Tetramethylhexane molecular weight and formula

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides core information on the chemical properties, synthesis, and analysis of 2,2,5,5-tetramethylhexane. It includes a summary of its molecular data, a detailed, generalized protocol for its synthesis via the Wurtz reaction, and a standard methodology for its identification and purity assessment using Gas Chromatography-Mass Spectrometry (GC-MS). As a saturated alkane, this compound is not involved in biological signaling pathways; therefore, this guide focuses on the fundamental chemical workflows relevant to its preparation and characterization in a laboratory setting.

Core Molecular Data

The fundamental quantitative data for this compound is summarized below. This information is critical for stoichiometric calculations, analytical characterization, and safety assessments.

| Property | Value | Citation(s) |

| Molecular Formula | C₁₀H₂₂ | [1][2][3][4][5] |

| Molecular Weight | 142.28 g/mol | [1][2][3][4] |

| CAS Number | 1071-81-4 | [1][2][5] |

| IUPAC Name | This compound | [1][3] |

| Synonym | Bineopentyl | [1][5] |

| Density | 0.734 g/cm³ | [2] |

| Boiling Point | 138.8 °C at 760 mmHg | [2] |

| Melting Point | -12.6 °C | [2] |

Synthesis Protocol: Wurtz Reaction

A common method for the synthesis of symmetrical alkanes such as this compound is the Wurtz reaction. This reaction involves the coupling of two alkyl halide molecules using sodium metal in an inert solvent.

Reaction Scheme: 2(CH₃)₃C-CH₂-Cl + 2Na → (CH₃)₃C-CH₂-CH₂-C(CH₃)₃ + 2NaCl

Experimental Protocol:

-

Materials:

-

1-chloro-2,2-dimethylpropane (neopentyl chloride)

-

Sodium metal (as a dispersion or freshly cut pieces)

-

Anhydrous diethyl ether (or other suitable inert solvent like THF)

-

Apparatus for reactions under an inert atmosphere (e.g., Schlenk line, nitrogen/argon balloon)

-

-

Procedure:

-

Preparation: A three-necked round-bottom flask is flame-dried and fitted with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.

-

Reaction Setup: Sodium metal is added to the flask along with anhydrous diethyl ether under a positive pressure of inert gas.

-

Initiation: A solution of 1-chloro-2,2-dimethylpropane in anhydrous diethyl ether is prepared and added to the dropping funnel. A small amount is added to the sodium suspension to initiate the reaction.

-

Execution: Once the reaction begins (indicated by cloudiness or gentle reflux), the remaining alkyl halide solution is added dropwise at a rate that maintains a controlled reflux.

-

Completion and Workup: After the addition is complete, the mixture is stirred and may be gently heated to ensure the reaction goes to completion. The reaction is then carefully quenched by the slow addition of ethanol, followed by water to destroy any unreacted sodium.

-

Extraction and Purification: The organic layer is separated, washed with water and brine, and dried over an anhydrous salt (e.g., MgSO₄). The solvent is removed by distillation. The resulting crude this compound can be purified by fractional distillation.

-

References

An In-depth Technical Guide to the Physicochemical Properties of 2,2,5,5-Tetramethylhexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the boiling and melting points of the branched alkane 2,2,5,5-tetramethylhexane. The document details established values for these physical properties and outlines the standardized experimental protocols for their determination.

Physicochemical Data

The melting and boiling points of this compound are critical parameters for its handling, purification, and use in various chemical processes. A summary of these properties is presented below.

| Property | Value | Pressure |

| Melting Point | -12.6°C | 760 mmHg |

| Boiling Point | 137.4°C - 138.8°C | 760 mmHg |

Note: The slight variation in the reported boiling point may be attributed to minor differences in experimental conditions or purity of the sample.

Experimental Protocols for Determination of Melting and Boiling Points

The following sections describe standardized laboratory procedures for the determination of the melting and boiling points of organic compounds such as this compound.

Melting Point Determination

The melting point of a pure crystalline solid is the temperature at which it transitions from a solid to a liquid phase at atmospheric pressure.[1] For a pure compound, this transition occurs over a narrow temperature range. The capillary method using a melting point apparatus is a common and reliable technique.[1]

Protocol:

-

Sample Preparation: A small amount of crystalline this compound is finely powdered. The open end of a capillary tube is pressed into the powder to pack a small amount (1-2 mm in height) of the compound into the closed end of the tube.[1]

-

Apparatus Setup: The packed capillary tube is placed in a melting point apparatus, such as a Mel-Temp apparatus, which allows for controlled heating and clear observation of the sample.[1]

-

Heating and Observation: The sample is heated at a steady and slow rate.

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range, and the temperature at which the last crystal melts is recorded as the end of the range.[1] For a pure compound like this compound, this range is expected to be narrow, typically 0.5-1°C.[1]

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[1] For pure liquids, the boiling point is a sharp, characteristic value.[1] The Thiele tube method is a micro-scale technique suitable for determining the boiling point of small quantities of a liquid.[2]

Protocol:

-

Sample Preparation: A small volume (approximately 0.5 mL) of liquid this compound is placed in a small test tube (Durham tube).[2]

-

Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed with the open end down into the liquid in the test tube.[2]

-

Apparatus Assembly: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then secured in a Thiele tube containing a high-boiling point oil (e.g., mineral oil).[2]

-

Heating: The side arm of the Thiele tube is gently and continuously heated, which ensures uniform heating of the oil and the sample.[2]

-

Observation: As the temperature rises, a stream of bubbles will emerge from the inverted capillary tube. Heating is continued until the bubbling is continuous.[2]

-

Cooling and Data Recording: The heat source is removed, and the apparatus is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[2]

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the determination of the boiling point of an organic compound using the capillary method.

Caption: Workflow for Boiling Point Determination.

References

Solubility of 2,2,5,5-Tetramethylhexane in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,2,5,5-tetramethylhexane in various organic solvents. Given the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on the fundamental principles governing the solubility of highly branched alkanes, offers qualitative solubility predictions, and details robust experimental protocols for the precise determination of solubility. This guide is intended to be a valuable resource for professionals in chemical research and drug development, providing the foundational knowledge required for solvent selection and the design of solubility studies.

Theoretical Framework of Alkane Solubility

The solubility of a substance is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute and solvent molecules. This compound is a highly branched, nonpolar alkane. Its molecular structure is symmetrical, and it lacks any polar functional groups, resulting in a zero net dipole moment. Consequently, its solubility behavior is primarily dictated by weak van der Waals forces, specifically London dispersion forces.

For dissolution to occur, the energy required to break the intermolecular forces within the pure solute and the pure solvent must be compensated by the energy released upon the formation of new solute-solvent interactions. In the case of this compound, it will be most soluble in solvents that also exhibit London dispersion forces as their primary intermolecular interaction, i.e., nonpolar solvents.

The high degree of branching in this compound results in a more compact, spherical shape compared to its linear isomer, n-decane. This sphericity reduces the surface area available for intermolecular contact, leading to weaker London dispersion forces between the molecules. As a result, branched alkanes tend to have lower boiling points and melting points than their straight-chain counterparts. This weaker self-association can also influence their solubility, often making them more soluble in a wider range of nonpolar solvents.

Predicted Solubility of this compound in Common Organic Solvents

While specific quantitative data is scarce, a qualitative assessment of solubility can be made based on the principles of intermolecular forces. The following table summarizes the expected solubility of this compound in various classes of organic solvents.

| Solvent Class | Examples | Predicted Solubility | Rationale |

| Nonpolar Aliphatic Solvents | n-Hexane, n-Heptane, Cyclohexane | High / Miscible | Both solute and solvent are nonpolar alkanes, dominated by London dispersion forces, leading to favorable mixing. |

| Nonpolar Aromatic Solvents | Toluene, Benzene, Xylenes | High / Miscible | These solvents are nonpolar and interact primarily through London dispersion forces, making them excellent solvents for nonpolar alkanes. |

| Halogenated Solvents | Dichloromethane, Chloroform, Carbon Tetrachloride | High | While having slight polarity, their overall character allows for strong London dispersion forces, enabling good solubility of nonpolar compounds.[1] |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderate to High | Ethers have some polarity but also significant nonpolar character, allowing for dissolution of alkanes. THF is more polar and may show slightly lower solubility. |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Low to Moderate | These are polar aprotic solvents. The dipole-dipole interactions within the solvent are stronger than the potential dispersion forces with the alkane, limiting solubility. |

| Esters | Ethyl Acetate | Low to Moderate | Similar to ketones, esters are polar aprotic solvents, and the solubility of nonpolar alkanes is expected to be limited. |

| Alcohols | Methanol, Ethanol, Isopropanol | Very Low / Insoluble | These are polar protic solvents with strong hydrogen bonding networks. The energy required to disrupt this network is not compensated by the weak interactions with the alkane. |

| Water | Insoluble | As a highly polar, hydrogen-bonded solvent, water is a very poor solvent for nonpolar alkanes. An estimated water solubility is 1.204 mg/L at 25 °C.[2] |

Experimental Protocols for Solubility Determination

Accurate determination of solubility requires precise experimental methods. The following protocols are widely accepted for measuring the solubility of a liquid solute in an organic solvent.

3.1. Isothermal Shake-Flask Method

This is the gold standard method for determining equilibrium solubility.

Methodology:

-

Preparation of Supersaturated Solution: In a series of sealed, temperature-controlled vials, add an excess amount of this compound to the chosen solvent.

-

Equilibration: Agitate the vials in a mechanical shaker or orbital incubator at a constant temperature for a prolonged period (e.g., 24-72 hours) to ensure equilibrium is reached. The temperature should be controlled to ±0.5 °C.

-

Phase Separation: Allow the vials to stand undisturbed at the same constant temperature until the undissolved solute has completely separated, forming a distinct second phase.

-

Sampling: Carefully extract an aliquot of the clear, saturated supernatant without disturbing the undissolved layer. A syringe with a filter (e.g., 0.22 µm PTFE) can be used to prevent the transfer of any undissolved micro-droplets.

-

Quantification: Analyze the concentration of this compound in the aliquot using a suitable analytical technique, such as gas chromatography.

3.2. Analytical Quantification: Gas Chromatography (GC)

GC is a highly sensitive and specific method for quantifying volatile organic compounds like this compound.

Methodology:

-

Calibration Standards: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Instrument Setup: Use a gas chromatograph equipped with a nonpolar capillary column (e.g., DB-1, HP-5) and a Flame Ionization Detector (FID). Optimize the temperature program, carrier gas flow rate, and injector/detector temperatures for good separation and peak shape.

-

Analysis: Inject a known volume of the calibration standards and the saturated sample aliquot into the GC.

-

Data Analysis: Generate a calibration curve by plotting the peak area of this compound against the concentration for the standard solutions. Use the peak area of the sample to determine its concentration from the calibration curve. This concentration represents the solubility of this compound in the solvent at the equilibration temperature.

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the experimental determination of solubility using the shake-flask method followed by GC analysis.

Caption: Workflow for solubility determination.

Conclusion

References

Conformational Analysis of 2,2,5,5-Tetramethylhexane: A Technical Guide on Steric Dominance

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2,2,5,5-Tetramethylhexane, also known as bineopentyl, serves as a quintessential model for understanding the profound impact of steric hindrance on the conformational preferences of acyclic alkanes. This technical guide provides a comprehensive analysis of the conformational landscape of this compound, focusing on the rotational dynamics around the central C3-C4 bond. While specific, detailed experimental or computational studies on this molecule are not extensively available in peer-reviewed literature, this document extrapolates from fundamental principles of stereochemistry to delineate its conformational isomers. This guide will detail the theoretical underpinnings of its conformational analysis, present illustrative quantitative data, and outline the general experimental and computational protocols applicable to such studies.

Introduction: The Role of Steric Hindrance

Steric hindrance is a critical determinant of molecular shape and reactivity, arising from the spatial arrangement of atoms and groups within a molecule. In drug development, understanding the conformational preferences of a molecule is paramount, as it dictates how a ligand will interact with its biological target. This compound, with its two bulky tert-butyl groups, provides an exaggerated and clear-cut example of how non-bonded interactions govern the stability of different rotational isomers (conformers). The central C3-C4 bond is the focal point of this analysis, as rotation around this bond gives rise to distinct staggered and eclipsed conformations with significantly different energy levels.

Conformational Isomers of this compound

The conformational analysis of this compound is best visualized using Newman projections looking down the C3-C4 bond. The front carbon (C3) is attached to two methyl groups and a tert-butyl group (C1-C2(CH₃)₃), and the back carbon (C4) has an identical substitution pattern. For simplicity in the Newman projections, the substituents on C3 and C4 are considered as two methyl (CH₃) groups and one tert-butyl ((CH₃)₃C) group each. Rotation around the C3-C4 bond in 60° increments generates three staggered and three eclipsed conformations.

Staggered Conformations

Staggered conformations are characterized by a 60° dihedral angle between substituents on the front and back carbons, which minimizes torsional strain.

-

Anti-Staggered Conformation: This is the most stable conformer, where the two bulky tert-butyl groups are positioned 180° apart (anti-periplanar).[1][2][3] This arrangement minimizes steric repulsion between these large groups.

-

Gauche-Staggered Conformation: In this conformation, a tert-butyl group on the front carbon is at a 60° dihedral angle to a tert-butyl group on the back carbon. This results in a gauche interaction, which introduces some steric strain, making it higher in energy than the anti conformation.[1]

Eclipsed Conformations

Eclipsed conformations have substituents on the front and back carbons aligned (0° dihedral angle), leading to significant torsional and steric strain.[4]

-

Partially Eclipsed Conformations: These conformations involve the eclipsing of a methyl group with a tert-butyl group or a methyl group with another methyl group.

-

Fully Eclipsed Conformation: This is the highest energy and therefore least stable conformation.[4] It occurs when the two bulky tert-butyl groups are aligned, resulting in maximum steric repulsion and torsional strain.[3] The energy of this conformation is substantially higher than all others.

The logical relationship for the stability of these conformers is illustrated in the following diagram:

Quantitative Conformational Analysis (Illustrative)

While specific experimental data for this compound is scarce in the literature, we can present illustrative energy values based on the principles of conformational analysis to quantify the energy differences between the conformers. The energy values in the table below are hypothetical and intended for educational purposes to illustrate the magnitude of steric and torsional strain.

| Conformation | Dihedral Angle (°C4-C3-C(CH₃)₃) | Relative Energy (kcal/mol) (Illustrative) | Key Interactions |

| Anti-Staggered | 180° | 0 | Minimal steric and torsional strain. |

| Gauche-Staggered | 60° | ~5.0 | Gauche interaction between tert-butyl groups. |

| Eclipsed (CH₃/CH₃) | 120° (rotation from anti) | ~8.0 | Torsional strain and methyl-methyl eclipsing. |

| Eclipsed (t-Bu/CH₃) | 60° (rotation from anti) | ~10.0 | Significant steric and torsional strain. |

| Fully Eclipsed (t-Bu/t-Bu) | 0° | >20.0 | Maximum steric and torsional strain. |

Table 1: Illustrative Rotational Energy Profile for this compound.

Experimental and Computational Protocols

The conformational analysis of molecules like this compound is typically carried out using a combination of experimental and computational techniques.

Experimental Methodologies

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Low-temperature NMR can be used to "freeze out" individual conformers, allowing for their direct observation and characterization. The coupling constants and Nuclear Overhauser Effect (NOE) data can provide information about dihedral angles and internuclear distances.

-

X-ray Crystallography: If the compound can be crystallized, X-ray diffraction can provide a definitive, high-resolution structure of the molecule in the solid state, revealing the preferred conformation in the crystal lattice.

-

Gas-Phase Electron Diffraction: This technique can be used to determine the structure of molecules in the gas phase, providing information about bond lengths, bond angles, and torsional angles of the most stable conformer.

Computational Chemistry Methods

-

Molecular Mechanics (MM): This method uses classical physics to model the energy of a molecule as a function of its geometry. It is computationally inexpensive and useful for scanning the potential energy surface to identify stable conformers and estimate rotational barriers.

-

Quantum Mechanics (QM): Ab initio and Density Functional Theory (DFT) methods provide more accurate energy calculations and can be used to optimize the geometries of different conformers and calculate the energy barriers between them.

A general workflow for the conformational analysis of a molecule like this compound is depicted below:

References

Newman projection of 2,2,5,5-Tetramethylhexane's most stable conformer

Technical Guide: Conformational Analysis of 2,2,5,5-Tetramethylhexane

Abstract

This technical guide provides an in-depth analysis of the conformational isomerism of this compound, focusing on the identification and visualization of its most stable conformer. By examining the rotational possibilities around the central C3-C4 bond, we elucidate the critical roles of torsional and steric strain in determining molecular geometry. The principles of Newman projections are employed to visualize the spatial arrangement of substituents. Quantitative data on the energetic differences between conformers are summarized, and a generalized experimental protocol for conformational analysis via Nuclear Magnetic Resonance (NMR) spectroscopy is detailed.

Introduction to Conformational Analysis

Conformational isomers, or conformers, are different spatial arrangements of a molecule that can be interconverted by rotation around single bonds.[1] Unlike constitutional isomers, conformers are typically in rapid equilibrium and cannot be isolated.[1] The stability of any given conformer is dictated by a combination of two primary factors:

-

Torsional Strain: This type of strain arises from the electrostatic repulsion of electrons in adjacent chemical bonds.[2][3] It is maximized in an eclipsed conformation where bonds on adjacent atoms are aligned (0° dihedral angle) and minimized in a staggered conformation where they are maximally separated (60° dihedral angle).[2][4]

-

Steric Strain (or Steric Hindrance): This is a repulsive interaction that occurs when non-bonded atoms or groups are forced closer together than their van der Waals radii allow.[2][5] Steric strain becomes particularly significant when bulky substituents are involved.[6]

The most stable conformation for any alkane is one that minimizes both torsional and steric strain, which is typically a staggered arrangement with the largest substituents positioned as far apart as possible.[1][5]

Conformational Analysis of this compound

The structure of this compound is CH₃-C(CH₃)₂-CH₂-CH₂-C(CH₃)₂-CH₃. The most significant conformational flexibility arises from rotation around the central C3-C4 single bond.

To analyze this rotation, we can visualize the molecule using a Newman projection.[4][7] In this view, we look directly down the C3-C4 bond.

-

The front carbon (C3) is bonded to two hydrogen atoms (H) and one bulky tert-butyl group [-C(CH₃)₃].

-

The back carbon (C4) is also bonded to two hydrogen atoms (H) and one bulky tert-butyl group [-C(CH₃)₃].

The key to determining the most stable conformer is to arrange the two extremely large tert-butyl groups to minimize steric strain.

-

Anti Conformation: The most stable arrangement is the anti-staggered conformation, where the two tert-butyl groups are positioned 180° apart (anti-periplanar).[1][5][8] This arrangement places the bulkiest groups as far away from each other as possible, effectively eliminating steric strain between them. The remaining hydrogen atoms are also in a staggered arrangement, which minimizes torsional strain.[9]

-

Gauche Conformation: A staggered conformation where the tert-butyl groups are separated by a dihedral angle of 60° is known as the gauche conformation.[5][10] This arrangement would force the two massive tert-butyl groups into close proximity, resulting in severe steric repulsion and making this conformer highly unstable and energetically unfavorable.

-

Eclipsed Conformations: Conformations where the substituents on C3 and C4 are aligned are eclipsed.[11] The least stable conformation of all would be the fully eclipsed form where the two tert-butyl groups are aligned (0° dihedral angle), creating maximum torsional and steric strain.[9]

Due to the immense steric hindrance of the tert-butyl groups, the energy difference between the anti and other conformations is exceptionally large, meaning the molecule exists almost exclusively in the anti conformation at room temperature.[9]

Quantitative Conformational Data

| Conformer | Dihedral Angle (tBu-C3-C4-tBu) | Relative Energy (kcal/mol) | Primary Source of Strain |

| Anti (Staggered) | 180° | 0 (Baseline) | Minimal Torsional Strain |

| Gauche (Staggered) | 60° | Very High (> 5 kcal/mol) | Severe Steric Strain (tBu ↔ tBu) |

| Eclipsed | 0° | Extremely High | Maximum Torsional and Steric Strain |

Note: The gauche interaction energy for two methyl groups in butane is approximately 0.9 kcal/mol.[5][10] The interaction between two tert-butyl groups is substantially larger, effectively preventing the formation of the gauche conformer.

Visualization of the Most Stable Conformer

The most stable anti-staggered conformation of this compound, viewed down the C3-C4 bond, is depicted in the following Newman projection generated using Graphviz.

Caption: Newman projection of the anti-staggered conformer of this compound.

Experimental Protocol for Conformation Determination

While the most stable conformer of this compound can be predicted theoretically, its structure could be confirmed experimentally using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy. The following outlines a generalized protocol.

Objective: To determine the dominant conformation by measuring the coupling constants between protons on the C3 and C4 carbons.

Methodology: ¹H NMR Spectroscopy and Karplus Analysis

-

Sample Preparation:

-

Dissolve a pure sample of this compound in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆) to a concentration of approximately 5-10 mg/mL.

-

Transfer the solution to a 5 mm NMR tube.

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not provided by the solvent manufacturer.

-

-

Data Acquisition:

-

Acquire a high-resolution one-dimensional ¹H NMR spectrum on a spectrometer operating at a field strength of 400 MHz or higher to ensure adequate signal dispersion.

-

Standard acquisition parameters would include a 30-degree pulse angle, an acquisition time of 2-3 seconds, and a relaxation delay of 5 seconds.

-

Signal averaging (e.g., 16-64 scans) should be performed to achieve a high signal-to-noise ratio.

-

-

Spectral Analysis:

-

Process the raw data (Free Induction Decay, FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Identify the signals corresponding to the protons on C3 and C4. These will appear as a complex multiplet due to coupling with each other.

-

Measure the vicinal coupling constant (³J_HH) between the C3 and C4 protons. This requires spectral simulation or analysis of the multiplet structure.

-

-

Karplus Relationship and Interpretation:

-

The Karplus equation relates the magnitude of the vicinal coupling constant (³J) to the dihedral angle (Φ) between the coupled protons.

-

For an anti-periplanar relationship (Φ ≈ 180°), as expected in the most stable conformer, the ³J_HH value is typically large (approx. 10-14 Hz).

-

For a gauche relationship (Φ ≈ 60°), the ³J_HH value is much smaller (approx. 2-5 Hz).

-

An observed ³J_HH value in the high range (10-14 Hz) would provide strong experimental evidence that the anti-staggered conformation is the overwhelmingly dominant species in the equilibrium.

-

Conclusion

References

- 1. Conformational Analysis of Alkanes – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. Understanding Strain | ChemTalk [chemistrytalk.org]

- 4. Interpret the Conformation of Straight-Chain Alkanes Using Newman Projections | dummies [dummies.com]

- 5. 2.8 Conformations of Other Alkanes – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]

- 6. Alkane - Wikipedia [en.wikipedia.org]

- 7. byjus.com [byjus.com]

- 8. m.youtube.com [m.youtube.com]

- 9. condor.depaul.edu [condor.depaul.edu]

- 10. fiveable.me [fiveable.me]

- 11. Build a model of this compound. Orient the model so that you .. [askfilo.com]

An In-depth Technical Guide to the Isomers of Decane and Their Properties

For Researchers, Scientists, and Drug Development Professionals

Decane (C₁₀H₂₂), a saturated hydrocarbon, exists as 75 structural isomers, each with unique physical and chemical properties stemming from their distinct molecular architecture.[1][2][3] This guide provides a comprehensive overview of these isomers, their properties, and the experimental methodologies used for their synthesis and characterization, tailored for professionals in research and development.

The 75 Structural Isomers of Decane

The isomers of decane can be systematically categorized based on the length of their principal carbon chain.[1][3] This structural diversity, arising from variations in branching, significantly influences their physical properties and, consequently, their applications. While a complete dataset of all physical properties for every isomer is not exhaustively compiled in a single source, this guide presents available data and established trends.

Structure-Property Relationships

The degree of branching in decane isomers has a predictable effect on their physical properties. Generally, as branching increases:

-

Boiling Point Decreases: Increased branching leads to a more compact, spherical molecular shape, reducing the surface area available for intermolecular van der Waals forces. Consequently, less energy is required to overcome these forces, resulting in a lower boiling point compared to their straight-chain counterparts.[4][5]

-

Melting Point: The effect of branching on melting point is less straightforward. Highly symmetrical isomers can pack more efficiently into a crystal lattice, leading to higher melting points than their less symmetrical or linear counterparts.

-

Density Decreases: More branched isomers tend to have slightly lower densities than straight-chain alkanes.[4][6]

The following diagram illustrates the classification of decane isomers based on their parent chain length.

Quantitative Data on Decane Isomers

The following tables summarize the available quantitative data for n-decane and a selection of its branched isomers.

| Property | n-Decane | Reference(s) |

| Boiling Point | 174.1 °C | [2][7][8][9] |

| Melting Point | -29.7 °C | [2][7][8][9] |

| Density (at 20°C) | 0.730 g/mL | [7][8][10] |

| Standard Enthalpy of Formation (liquid, 298.15 K) | -300.9 kJ/mol | [5][7] |

| Isomer | Boiling Point (°C) | Melting Point (°C) | Density (g/mL at 20°C) |

| 2-Methylnonane | 166-169 | -74.65 | 0.726 |

| 3-Methylnonane | 166-167 | -84.8 | 0.732 |

| 4-Methylnonane | 166 | - | 0.733 |

| 5-Methylnonane | 165-166 | - | 0.731 |

| 2,2-Dimethyloctane | 156.9 | -54.1 | 0.726 |

| 3,3-Dimethyloctane | 161.9 | -73.2 | 0.742 |

| 4,4-Dimethyloctane | 160.7 | -64.5 | 0.741 |

Experimental Protocols

This section details methodologies for the synthesis and characterization of decane isomers, crucial for researchers in organic synthesis and drug development.

Synthesis of Branched Decane Isomers

A versatile method for the synthesis of both symmetrical and unsymmetrical alkanes, including branched decane isomers, is the Corey-House synthesis.[11][12][13] This reaction involves the coupling of a lithium dialkylcuprate (Gilman reagent) with an alkyl halide.

Workflow for Corey-House Synthesis:

Detailed Protocol for the Synthesis of 2,3-Dimethyloctane (as an example):

This protocol outlines the synthesis of 2,3-dimethyloctane via the Corey-House reaction, coupling lithium di(sec-butyl)cuprate with 1-bromobutane.

-

Preparation of sec-Butyllithium: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, place freshly cut lithium metal in dry diethyl ether. Cool the flask in an ice bath and add 2-bromobutane dropwise from the dropping funnel with vigorous stirring. After the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour.

-

Preparation of Lithium Di(sec-butyl)cuprate: In a separate flame-dried flask under a nitrogen atmosphere, suspend copper(I) iodide in dry diethyl ether and cool to 0°C. Add the freshly prepared sec-butyllithium solution dropwise with stirring. The formation of the Gilman reagent is indicated by a color change.

-

Coupling Reaction: To the freshly prepared lithium di(sec-butyl)cuprate at 0°C, add 1-bromobutane dropwise. After the addition, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Work-up and Purification: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Separate the ethereal layer, wash with water and brine, and dry over anhydrous magnesium sulfate. Remove the solvent by rotary evaporation. The crude product can be purified by fractional distillation to yield 2,3-dimethyloctane.

Analytical Characterization of Decane Isomers

The separation and identification of decane isomers are typically achieved using a combination of chromatographic and spectroscopic techniques.

1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for separating and identifying volatile compounds like decane isomers.[14][15][16] The separation is based on the differential partitioning of the isomers between a stationary phase in the GC column and a mobile gas phase.[17] The mass spectrometer then fragments the eluted compounds, providing a unique mass spectrum that acts as a molecular fingerprint.

Experimental Protocol for GC-MS Analysis:

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., quadrupole or ion trap).

-

Column: A nonpolar capillary column (e.g., 5% phenyl-methylpolysiloxane) is typically used for hydrocarbon analysis.

-

Carrier Gas: Helium or hydrogen at a constant flow rate.

-

Oven Temperature Program: A temperature gradient is employed to ensure the separation of isomers with close boiling points. A typical program might start at a low temperature (e.g., 40°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250°C).

-

Injector and Detector Temperature: The injector and detector are maintained at a high temperature (e.g., 250-280°C) to ensure complete vaporization of the sample and prevent condensation.

-

Ionization Mode: Electron Ionization (EI) is commonly used for alkanes, which induces characteristic fragmentation patterns.

-

Sample Preparation: Samples are typically dissolved in a volatile organic solvent (e.g., hexane or dichloromethane) at a concentration of approximately 10 µg/mL.[18]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the isomers.

Logical Relationship in NMR Analysis:

References

- 1. grokipedia.com [grokipedia.com]

- 2. study.com [study.com]

- 3. For all 75 isomer of decane | Filo [askfilo.com]

- 4. 75 C10H22 isomers of molecular formula C10H22 structural isomers carbon chain isomers structural formula skeletal formula R/S optical isomers stereoisomers stereoisomerism in alkanes Doc Brown's advanced level chemistry revision notes for AQA Edexcel OCR Salters IB US honors courses [docbrown.info]

- 5. Decane [webbook.nist.gov]

- 6. vurup.sk [vurup.sk]

- 7. Decane - Wikipedia [en.wikipedia.org]

- 8. webqc.org [webqc.org]

- 9. Decane | C10H22 | CID 15600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Higher alkane - Wikipedia [en.wikipedia.org]

- 11. Corey–House synthesis - Wikipedia [en.wikipedia.org]

- 12. byjus.com [byjus.com]

- 13. A Short On Preparation Of Alkanes By Corey- House Synthesis [unacademy.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. ucl.ac.uk [ucl.ac.uk]

- 18. eng.uc.edu [eng.uc.edu]

Thermochemical Profile of 2,2,5,5-Tetramethylhexane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data for 2,2,5,5-tetramethylhexane (also known as bineopentyl). The information is compiled from critically evaluated sources and is intended to be a valuable resource for professionals in research and development. This document presents quantitative data in structured tables, details the likely experimental methodologies for their determination, and includes visualizations to illustrate key processes.

Core Thermochemical Data

The following tables summarize the key thermochemical properties of this compound in its gaseous and liquid states. This data is essential for understanding the molecule's energetic stability and behavior under various conditions.

Table 1: Standard Molar Enthalpy of Formation

| Phase | ΔfH° (kJ/mol) | Method | Reference |

| Gas | -285 | Combustion Calorimetry | Doering, Roth, et al., 1989[1] |

| Liquid | Not available | - | - |

Table 2: Molar Heat Capacity at Constant Pressure (Cp)

The molar heat capacity of this compound has been determined over a range of temperatures for both the ideal gas and liquid phases. Critically evaluated data is available from the NIST/TRC Web Thermo Tables.[2]

| Phase | Temperature Range (K) | Data Availability |

| Ideal Gas | 200 - 1500 | Available via NIST/TRC WTT[2] |

| Liquid (in equilibrium with Gas) | 241.2 - 569.782 | Available via NIST/TRC WTT[2] |

Table 3: Molar Entropy (S)

The molar entropy for this compound is available for the ideal gas and liquid phases across various temperatures. This data has been critically evaluated and is accessible through the NIST/TRC Web Thermo Tables.[2]

| Phase | Temperature and Pressure Conditions | Data Availability |

| Ideal Gas | Temperature: 200 - 1500 K | Available via NIST/TRC WTT[2] |

| Liquid (in equilibrium with Gas) | Temperature: 241.2 - 569.782 K | Available via NIST/TRC WTT[2] |

Experimental Protocols

While the specific experimental details for the determination of all thermochemical data for this compound are not fully available in the public domain, the following sections describe the standard, high-precision methodologies typically employed for such measurements on volatile organic compounds.

Determination of Enthalpy of Formation via Combustion Calorimetry

The standard enthalpy of formation of organic compounds like this compound is most accurately determined indirectly through the measurement of its enthalpy of combustion using a bomb calorimeter.

Principle: A precisely weighed sample of the substance is completely combusted in a high-pressure oxygen atmosphere within a constant-volume vessel (the "bomb"). The heat released by the combustion reaction is absorbed by the surrounding water bath, and the resulting temperature change is meticulously measured.

Apparatus:

-

Oxygen Bomb Calorimeter: A high-strength stainless steel vessel designed to withstand high pressures, with an internal platinum crucible to hold the sample.

-

Calorimeter Jacket: An insulated container filled with a precise amount of water, in which the bomb is submerged.

-

High-Precision Thermometer: A digital or Beckmann thermometer capable of resolving temperature changes to at least 0.001°C.

-

Ignition System: An electrical circuit to pass a current through a fuse wire, initiating combustion.

-

Stirrer: To ensure uniform temperature distribution in the water bath.

Methodology:

-

Calibration: The heat capacity of the calorimeter system (bomb, water, etc.) is determined by combusting a standard substance with a precisely known enthalpy of combustion, such as benzoic acid.

-

Sample Preparation: A weighed pellet of this compound is placed in the crucible. A fuse wire of known mass and combustion energy is attached to the ignition electrodes, making contact with the sample.

-

Assembly and Pressurization: The bomb is sealed and purged with oxygen, then filled with pure oxygen to a pressure of approximately 25-30 atm.

-

Calorimetry: The pressurized bomb is placed in the calorimeter containing a known mass of water. The system is allowed to reach thermal equilibrium.

-

Ignition and Data Acquisition: The sample is ignited, and the temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.

-

Corrections: The observed temperature rise is corrected for heat exchange with the surroundings, the heat from the ignition wire, and the formation of any side products (e.g., nitric acid from residual nitrogen).

-

Calculation: From the corrected temperature rise and the heat capacity of the calorimeter, the heat of combustion at constant volume (ΔcU) is calculated. This is then converted to the enthalpy of combustion at constant pressure (ΔcH°). Finally, the standard enthalpy of formation (ΔfH°) is calculated using Hess's law, with the known standard enthalpies of formation of the combustion products (CO2 and H2O).

Determination of Heat Capacity by Adiabatic Calorimetry

Adiabatic calorimetry is a highly accurate method for measuring the heat capacity of liquids and solids as a function of temperature.

Principle: A known quantity of electrical energy is supplied to the sample in a thermally isolated container (the calorimeter). The resulting temperature increase is measured. By minimizing heat exchange with the surroundings to near zero, the heat capacity can be directly calculated.

Apparatus:

-

Adiabatic Calorimeter: A sample cell surrounded by one or more adiabatic shields.

-

Heating Element: A calibrated electrical heater in direct contact with the sample cell.

-

Temperature Sensors: High-precision resistance thermometers or thermocouples to measure the temperature of the sample cell and the shields.

-

Control System: A feedback system that maintains the temperature of the adiabatic shields to be the same as the sample cell, thus preventing heat loss.

-

Power Supply and Measurement: A stable power source for the heater and precise instruments to measure the supplied energy (voltage, current, and time).

Methodology:

-

Sample Loading: A known mass of liquid this compound is sealed in the calorimeter cell.

-

Equilibration: The system is brought to the desired starting temperature and allowed to stabilize.

-

Heating Period: A precisely measured amount of electrical energy is supplied to the sample over a defined period, causing a small temperature rise (typically 1-5 K). During this time, the control system ensures the adiabatic shields track the sample temperature.

-

Temperature Measurement: The temperature of the sample is monitored until it reaches a new equilibrium.

-

Calculation: The heat capacity (Cp) is calculated from the electrical energy supplied (Q) and the measured temperature rise (ΔT), after accounting for the heat capacity of the empty calorimeter cell (determined in separate experiments).

Determination of Entropy from Heat Capacity Data

The standard molar entropy of a substance at a given temperature is determined by integrating its heat capacity data from absolute zero to that temperature, accounting for the entropy changes at any phase transitions.

Principle: Based on the Third Law of Thermodynamics, the entropy of a perfect crystal at 0 K is zero. The entropy at a temperature T is the sum of the entropy increases from 0 K to T.

Methodology:

-

Low-Temperature Heat Capacity: The heat capacity of the solid phase is measured from as low a temperature as possible (e.g., using a cryostat) up to its melting point. The data below the lowest measurement temperature is typically extrapolated to 0 K using the Debye T³ law.

-

Enthalpy and Entropy of Fusion: The enthalpy of fusion (ΔfusH) is measured at the melting point (Tm), usually by differential scanning calorimetry (DSC) or adiabatic calorimetry. The entropy of fusion is then calculated as ΔfusS = ΔfusH / Tm.

-

Liquid-Phase Heat Capacity: The heat capacity of the liquid phase is measured from the melting point up to the desired temperature.

-

Integration: The total entropy at a temperature T in the liquid phase is calculated by summing the contributions:

-

The integral of (Cp(solid)/T) dT from 0 K to Tm.

-

The entropy of fusion at Tm.

-

The integral of (Cp(liquid)/T) dT from Tm to T.

-

References

An In-depth Technical Guide to 2,2,5,5-Tetramethylhexane: Discovery and Historical Context

For Researchers, Scientists, and Drug Development Professionals

Abstract